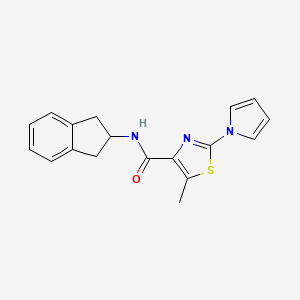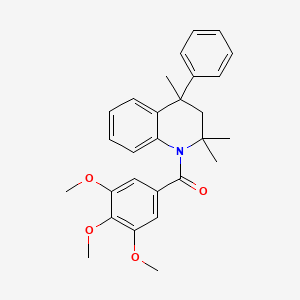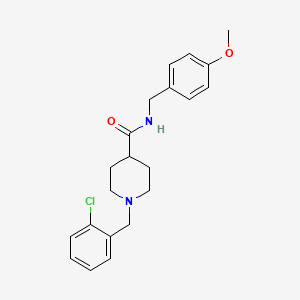
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-isopropylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as L-368,899, is a selective antagonist of the oxytocin receptor. It was first synthesized in 1995 by researchers at Merck & Co. and has since been used extensively in scientific research to investigate the role of oxytocin in various physiological and behavioral processes.
Mécanisme D'action
L-368,899 works by blocking the binding of oxytocin to its receptor, which is located on the surface of cells in various tissues throughout the body. This prevents oxytocin from exerting its effects on these tissues, leading to a range of physiological and behavioral changes.
Biochemical and Physiological Effects:
L-368,899 has been shown to have a range of effects on various physiological and behavioral processes, including social behavior, stress response, and reproductive function. It has been used to investigate the role of oxytocin in these processes and to identify potential therapeutic targets for a range of disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-368,899 in scientific research is its selectivity for the oxytocin receptor, which allows researchers to investigate the specific effects of oxytocin on various physiological and behavioral processes. However, one limitation is that it may not fully replicate the effects of oxytocin in vivo, as it only blocks the effects of oxytocin on the receptor and does not affect other signaling pathways.
Orientations Futures
There are several potential future directions for research involving L-368,899, including:
1. Investigating the role of oxytocin in the regulation of appetite and metabolism, and the potential for L-368,899 as a therapeutic target for obesity and related disorders.
2. Exploring the effects of L-368,899 on the immune system and inflammation, and its potential as a therapeutic target for autoimmune and inflammatory disorders.
3. Investigating the potential for L-368,899 as a therapeutic target for psychiatric disorders such as anxiety, depression, and schizophrenia, which have been linked to dysregulation of the oxytocin system.
4. Developing new and more selective oxytocin receptor antagonists, and investigating their potential for use in various therapeutic applications.
In conclusion, L-368,899 is a selective antagonist of the oxytocin receptor that has been extensively used in scientific research to investigate the role of oxytocin in various physiological and behavioral processes. Its selectivity and specificity make it a valuable tool for investigating the effects of oxytocin, and its potential therapeutic applications are wide-ranging and promising.
Méthodes De Synthèse
The synthesis of L-368,899 involves several steps, including the preparation of intermediates and the final coupling of the isopropylphenyl and methylsulfonyl groups to the glycine backbone. The process is complex and requires specialized equipment and expertise, but it has been successfully replicated by several research groups.
Applications De Recherche Scientifique
L-368,899 has been used in a wide range of scientific studies to investigate the role of oxytocin in various physiological and behavioral processes. It has been shown to block the effects of oxytocin on social behavior, stress response, and reproductive function in both animals and humans.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-6-8-15(9-7-14)18(23(4,20)21)12-16(19)17-10-5-11-22-3/h6-9,13H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKWDRCDTXUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208702.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)